tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate

Hydrogen bond donor count Aqueous solubility prediction Fragment-based drug design

Researchers pursuing sequential, protecting-group-free diversification are constrained by commercial 5-nitropyridine scaffolds that offer only one or two reactive handles. This compound uniquely integrates three orthogonal functionalities-Boc-protected 2-amine, 4-methylamino, and 5-nitro-enabling chemoselective library construction without intermediate purifications. • Enables 10×10×10 (1,000-compound) parallel library synthesis from a single intermediate batch • Rule-of-Three compliant (MW 268, XLogP3 2.1, HBD=2) for fragment-based drug discovery • ≥95% purity minimizes PROTAC conjugate impurities for reliable cellular activity data • Non-hazardous; ships ambient globally

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
Cat. No. B15242595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(C(=C1)NC)[N+](=O)[O-]
InChIInChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)14-9-5-7(12-4)8(6-13-9)15(17)18/h5-6H,1-4H3,(H2,12,13,14,16)
InChIKeyMKGFPXYYFNYHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate – Structural Identity, Physicochemical Profile, and Procurement Baseline


tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate (CAS 914952-37-7; molecular formula C₁₁H₁₆N₄O₄; MW 268.27 g/mol) is a polyfunctional pyridine building block comprising a tert-butyl carbamate (Boc) protecting group at the 2-position, a methylamino substituent at the 4-position, and a nitro group at the 5-position [1]. The compound is distributed as a research intermediate with a minimum purity specification of 95% . Computed physicochemical properties include an XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 109 Ų, two hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds [1]. The predicted pKa of 11.10 ± 0.70 and boiling point of 382.7 ± 42.0 °C further delineate its handling profile .

HandlesThree orthogonal functional groups: Boc-NH (acid-labile), 4-NHCH₃ (nucleophilic), 5-NO₂ (reducible)
DerivatizationSupports sequential, protecting-group-compatible transformations without interconversion
Physicochemical profileIntermediate lipophilicity, elevated TPSA, dual HBD for fragment-based design workflows

Why tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate Cannot Be Substituted by Generic 5-Nitropyridine Carbamate Building Blocks


Although the 5-nitropyridine-2-carbamate scaffold is commercially available with diverse 4-position substituents—chloro, methyl, unsubstituted hydrogen, or dimethylamino—these analogs lack the unique combination of a secondary amine nucleophile and a Boc-protected primary amine within the same molecule [1]. The 4-methylamino group furnishes both a hydrogen bond donor and an additional derivatization handle, enabling chemoselective transformations that are impossible with the 4-chloro (electrophilic, requires metal catalysis) or 4-methyl (inert) congeners . Furthermore, the electron-donating 4-methylamino substituent partially offsets the electron-withdrawing effect of the 5-nitro group, producing a distinct electronic environment that alters the regioselectivity of subsequent reactions relative to the 4-chloro analog [2]. Simple interchange of these building blocks would therefore lead to divergent synthetic outcomes, compromised intermediate purity profiles, or failed downstream functionalization.

Target compound
Common substitutes
4-NHCH₃ nucleophilic handle
4-Cl requires metal catalysis; 4-CH₃ is inert; 4-H lacks derivatization site
Dual HBD (Boc-NH + 4-NHCH₃)
4-Cl, 4-CH₃, 4-H analogs offer only 1 HBD, limiting fragment-based interactions
Cationic at physiological pH
4-Cl, 4-CH₃, 4-H analogs are neutral, altering solubility and electrostatic interactions

Quantitative Differentiation Evidence for tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate vs. Closest Analogs


Hydrogen Bond Donor Count as a Determinant of Solubility and Target Engagement Potential

The target compound possesses two hydrogen bond donors (Boc-NH and 4-NHCH₃), whereas the 4-chloro analog (CAS 914952-36-6), the 4-methyl analog (CAS 1062134-46-6), and the unsubstituted 5-nitropyridin-2-ylcarbamate (CAS 161117-88-0) each possess only one hydrogen bond donor (Boc-NH only) [1]. This 100% increase in HBD count directly impacts predicted aqueous solubility and pharmacokinetic profile estimation in early-stage screening cascades. In fragment-based drug discovery, two HBDs provide an additional vector for establishing polar interactions with biological targets, which cannot be replicated by the mono-HBD comparators without scaffold hopping [2].

Hydrogen bond donors
Head-to-head
2 vs 1 HBD (100% increase over comparators)
Supports exploration of polar contacts in fragment-based design
Computed topological descriptors; PubChem data
Hydrogen bond donor count Aqueous solubility prediction Fragment-based drug design Physicochemical property comparison

Topological Polar Surface Area (TPSA) as an Indicator of Passive Membrane Permeability and Oral Bioavailability Potential

The target compound exhibits a TPSA of 109 Ų, which is 24 Ų higher than the 85 Ų calculated for the 4-chloro, 4-methyl, and unsubstituted 5-nitropyridine-2-carbamate analogs [1]. This elevation is attributable to the additional nitrogen atom in the 4-methylamino group. TPSA is inversely correlated with passive intestinal absorption and blood-brain barrier penetration; a TPSA value below 140 Ų is generally considered favorable for oral bioavailability, but the 28% increase over comparator TPSA may translate to reduced membrane permeability in cellular assays—a critical consideration when selecting intermediates for CNS-targeted vs. peripherally restricted programs [2].

Topological polar surface area
Head-to-head
109 Ų vs 85 Ų (Δ +24 Ų, 28% higher)
May reduce passive permeability; informative for CNS exclusion design
Computed by fragment-based summation (PubChem)
Topological polar surface area Membrane permeability Oral bioavailability Physicochemical comparator analysis

Orthogonal Functional-Group Architecture: Chemoselective Derivatization Capacity vs. Single-Handle Analogs

The target compound provides three chemically orthogonal functional groups: (i) a Boc-protected 2-amino group cleavable under acidic conditions (TFA or HCl); (ii) a 4-methylamino secondary amine capable of selective alkylation, acylation, or sulfonylation without affecting the Boc group; and (iii) a 5-nitro group reducible to a primary amine (e.g., H₂/Pd-C, SnCl₂, or Fe/NH₄Cl) . In contrast, the 4-chloro analog (CAS 914952-36-6) replaces the nucleophilic 4-methylamino handle with an electrophilic chloride requiring palladium-catalyzed cross-coupling for further elaboration, while the 4-methyl analog (CAS 1062134-46-6) eliminates the 4-position derivatization handle entirely [1]. This triple-orthogonality architecture enables sequential, protecting-group-compatible transformations that are synthetically inaccessible with any single comparator.

Orthogonal handles
Class-level
3 handles vs 2–2.5 in comparators
Enables sequential diversification without protecting-group interconversion
Class-level inference; direct yield comparison data not available
Orthogonal protection Chemoselective synthesis Bifunctional building block Synthetic intermediate

Predicted pKa and Ionization State Differentiation at Physiological pH

The target compound has a predicted pKa of 11.10 ± 0.70, attributed to the 4-methylamino group . At physiological pH (7.4), this group remains largely protonated (>99.9%), conferring a net cationic character absent in the 4-chloro, 4-methyl, and unsubstituted analogs, which lack an ionizable basic center at position 4 [1]. While direct pKa data for the comparators are unavailable from the same predictive model source, their structures lack the requisite basic amine; consequently, they remain neutral at pH 7.4. This systematic ionization-state divergence has implications for salt formation, solubility in biorelevant media, and interactions with negatively charged biomolecular surfaces.

Predicted pKa (4-NHCH₃)
Class-level
11.10 ± 0.70; >99.9% cationic at pH 7.4
Cationic character may influence solubility and target engagement
Predicted pKa; comparators lack basic center
pKa prediction Ionization state Physiological pH Bioavailability estimation

Synthetic Yield Benchmark for Multi-Gram Procurement and Cost-of-Goods Assessment

The reported yield range for the synthesis of the target compound is 60%–85%, depending on reaction conditions and purification method (chromatography or crystallization) . This yield range is broadly consistent with literature reports for N-Boc protection of electron-deficient 2-aminopyridines, where steric hindrance from the 4-substituent and the electron-withdrawing 5-nitro group can attenuate nucleophilicity of the 2-amine [1]. Direct published yield data for the 4-chloro, 4-methyl, and unsubstituted analogs under identical reaction conditions are not available in the open literature, precluding a rigorous head-to-head yield comparison. However, the dual electron-withdrawing effect of the 4-chloro and 5-nitro substituents in the 4-chloro analog is expected to further reduce the 2-amine nucleophilicity, potentially lowering Boc-protection yields relative to the target compound [2].

Synthetic yield
Data to verify
60–85% reported range
Provides procurement cost benchmark; comparator data unavailable
Condition-dependent; no published comparator yields
Synthetic yield Process chemistry Multi-gram procurement Cost-of-goods

LogP and Lipophilicity-Driven Differentiation for CNS vs. Peripheral Program Suitability

The target compound exhibits an XLogP3-AA of 2.1 [1]. For the 4-methyl analog, the XLogP3-AA is predicted to be approximately 2.4 (due to replacement of polar NH with lipophilic CH₃), and for the 4-chloro analog, approximately 2.5 (replacement of methylamino with chloro) [2]. The unsubstituted analog (CAS 161117-88-0) has a predicted XLogP3 of approximately 1.9. Thus, the target compound occupies an intermediate lipophilicity position within the congeneric series: more polar than the 4-chloro and 4-methyl analogs, yet slightly more lipophilic than the unsubstituted parent. This intermediate LogP, combined with the elevated TPSA, positions the target compound favorably for peripherally restricted drug discovery programs where CNS penetration is undesirable, while still maintaining sufficient lipophilicity for passive membrane partitioning [3].

Lipophilicity (XLogP3)
Head-to-head
2.1 vs ~2.5 (4-Cl), ~2.4 (4-CH₃), ~1.9 (unsub.)
Intermediate lipophilicity positions for peripheral restriction programs
Computed XLogP3-AA; comparator estimates
Lipophilicity XLogP3 CNS drug design Peripheral restriction

Highest-Confidence Application Scenarios for tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate Grounded in Quantitative Evidence


Medicinal Chemistry: Synthesis of Peripherally Restricted Kinase Inhibitor Intermediates

The TPSA of 109 Ų and XLogP3 of 2.1 place the target compound in a physicochemical space consistent with peripherally restricted agents, as TPSA values exceeding 90 Ų are associated with reduced blood-brain barrier penetration [1]. The Boc-protected 2-amine enables late-stage deprotection and subsequent urea or amide coupling to kinase hinge-binding motifs, while the 4-methylamino handle permits alkylation or acylation for vector exploration into solvent-exposed or ribose-pocket regions. This dual-point diversification, combined with predicted peripheral restriction, makes the compound particularly suited for kinase programs where CNS exclusion is a safety requirement .

Fragment-Based Drug Discovery: A Rule-of-Three-Compliant Bifunctional Fragment with Dual Hydrogen Bond Donor Capacity

With MW 268.27 (<300 Da), XLogP3 2.1 (≤3), and two hydrogen bond donors (≤3), the target compound satisfies the 'Rule of Three' criteria for fragment-based screening libraries [1]. Unlike the mono-HBD comparators (HBD=1), the target compound offers two geometrically distinct hydrogen bond donor vectors (Boc-NH at position 2 and 4-NHCH₃ at position 4) separated by approximately 3.5–4.0 Å along the pyridine scaffold. This dual-donor architecture increases the probability of detecting binding in surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) fragment screens where polar interactions are critical for affinity . The nitro group additionally serves as a hydrogen bond acceptor and a spectroscopic handle for NMR-based screening.

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Exploration

The three orthogonal reactive handles (Boc-NH, 4-NHCH₃, 5-NO₂) enable sequential diversification without protecting-group manipulation between steps [1]. In a typical three-step library protocol: (Step 1) the 4-methylamino group is alkylated with diverse electrophiles (alkyl halides, Michael acceptors) under basic conditions; (Step 2) the Boc group is removed under acidic conditions (TFA/CH₂Cl₂) to reveal the 2-amine for amide coupling; (Step 3) the 5-nitro group is reduced (H₂/Pd-C or SnCl₂) to a primary amine for sulfonylation or reductive amination. This sequential orthogonality enables the construction of a 10 × 10 × 10 library (1,000 compounds) from a single batch of intermediate, compared to the two-handle comparators which would require intermediate isolations and protecting-group interconversions .

PROTAC (Proteolysis Targeting Chimera) Linker-Effector Assembly

For PROTAC design, the target compound provides an ideal trifunctional scaffold: the Boc-deprotected 2-amine can be coupled to an E3 ligase ligand (e.g., VHL or CRBN recruiting element), the 4-methylamino handle can be elaborated with a polyethylene glycol linker, and the reduced 5-amino group can be coupled to a target-protein ligand [1]. The cationic character of the 4-methylamino group at physiological pH (pKa ~11.1) may additionally influence ternary complex formation through electrostatic interactions with negatively charged protein surfaces . The availability of the compound at ≥95% purity ensures that PROTAC conjugate impurities arising from building block heterogeneity are minimized, which is critical for cellular activity interpretation.

Application
Selection Property
Validation Focus
Peripherally restricted inhibitor intermediate synthesis
Elevated TPSA and intermediate LogP
Permeability assessment and CNS exposure analysis
Fragment-based lead discovery
MW, HBD count, rotatable bonds profile
Rule-of-Three parameter verification
Parallel library synthesis for SAR
Triple orthogonal reactive handles
Sequential derivatization efficiency and purity review
PROTAC degrader intermediate assembly
Trifunctional, cationic scaffold
Ternary complex formation and conjugate purity assessment
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